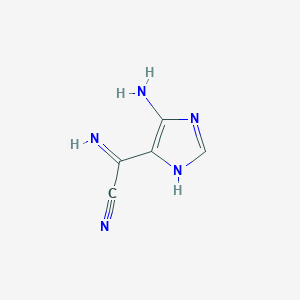

5-Amino-4-(cyanoformimidoyl)imidazole

Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, nitrogen-containing heterocycles are of paramount importance, serving as foundational structures for a vast array of functional molecules. Among these, the imidazole (B134444) ring holds a privileged position. Diaminomaleonitrile (B72808) (DAMN) stands out as a versatile and widely used precursor in the synthesis of a variety of nitrogen heterocycles, including imidazoles, pyrimidines, pyrazines, and purines. acs.orgnih.gov The typical synthetic strategy involves modifying one of the amino groups of DAMN through reactions with agents like aldehydes, orthoformates, or isocyanates, which is then followed by an intramolecular condensation to form the heterocyclic ring. acs.orgnih.gov This adaptability makes imidazole and its derivatives central to the development of complex molecular architectures.

The structural characteristics of the imidazole scaffold, particularly its electron-rich nature, allow it to engage in various weak interactions, such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net This facilitates its ability to bind effectively with a multitude of enzymes and receptors within biological systems, making it a valuable component in drug discovery and medicinal chemistry. nih.govmdpi.com

Significance of Imidazole Scaffolds in Chemical Research

The imidazole nucleus is a fundamental component in numerous natural and synthetic compounds with significant biological activity. biomedpharmajournal.org It is a five-membered aromatic heterocycle that is present in essential biomolecules like the amino acid histidine and nucleic acids. nih.govbiomedpharmajournal.org This prevalence in nature has spurred extensive research into imidazole-based compounds for therapeutic applications. nih.govnih.gov

The unique structure of the imidazole ring allows its derivatives to serve as versatile ligands that can readily bind to various proteins and enzymes. nih.govnih.gov Consequently, imidazole scaffolds are integral to a wide range of pharmaceuticals. researchgate.netmdpi.com The ongoing exploration of imidazole derivatives in medicinal chemistry highlights their potential for developing novel therapeutic agents to address a variety of diseases. nih.govnih.gov

Table 1: Prominent Marketed Products Containing the Imidazole Motif

| Drug Name | Therapeutic Application |

|---|---|

| Metronidazole | Anti-parasitic |

| Cimetidine | Antihistaminic |

| Losartan | Antihypertensive |

| Dacarbazine | Anti-cancer |

| Methotrexate | Anti-cancer |

| Omeprazole | Anti-inflammatory |

This table is compiled from information found in search result researchgate.net.

Overview of 5-Amino-4-(cyanoformimidoyl)imidazole as a Key Intermediate

Within the diverse family of imidazole derivatives, this compound emerges as a highly reactive and valuable intermediate in organic synthesis. rsc.orgrsc.org Its synthesis is efficiently achieved through the base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine. rsc.orgrsc.orgrsc.org The choice of base and reaction conditions is critical for achieving a high yield, as weaker bases can lead to slow cyclization and decomposition of the product. rsc.org The use of solid barium hydroxide (B78521) in an ethanolic solution has been identified as a particularly effective method for its preparation, yielding the pure compound in up to 72%. rsc.org

The significance of this compound lies in its utility as a precursor for a range of more complex heterocyclic systems. rsc.org It readily reacts with aldehydes and ketones to form 6-carbamoyl-1,2-dihydropurines as the major products. rsc.orgrsc.org These dihydropurines can subsequently be oxidized to the corresponding 6-carbamoylpurines. rsc.orgrsc.org This reactivity makes it an important building block in the synthesis of purine (B94841) analogues and other novel fused heterocyclic structures, such as imidazo[1,5-c]imidazoles. rsc.orgresearchgate.net

Table 2: Synthesis of this compound

| Precursor | Catalyst/Base | Solvent | Yield |

|---|---|---|---|

| (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine | Barium Hydroxide | Ethanol (B145695) | up to 72% |

This data is based on information from search result rsc.org.

Table 3: Reactions of this compound with Carbonyl Compounds

| Reactant | Product Type |

|---|---|

| Ketones (e.g., R1COR2) | 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines |

| Aldehydes (e.g., RCHO) | 6-carbamoyl-1,2-dihydropurine derivatives |

| Acetylacetone | 2-methyl-6-carbamoylpurine |

This table summarizes findings from search results rsc.orgrsc.org.

Structure

3D Structure

Properties

Molecular Formula |

C5H5N5 |

|---|---|

Molecular Weight |

135.13 g/mol |

IUPAC Name |

4-amino-1H-imidazole-5-carboximidoyl cyanide |

InChI |

InChI=1S/C5H5N5/c6-1-3(7)4-5(8)10-2-9-4/h2,7H,8H2,(H,9,10) |

InChI Key |

UAHKMVLEFSJEMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)C(=N)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 4 Cyanoformimidoyl Imidazole

Strategies for the Preparation of 5-Amino-4-(cyanoformimidoyl)imidazole Derivatives

The preparation of this compound derivatives is predominantly achieved through base-catalyzed cyclization reactions of appropriately substituted formamidine (B1211174) precursors. These precursors are themselves synthesized from readily available starting materials like diaminomaleonitrile (B72808).

Base-catalyzed cyclization is a cornerstone method for synthesizing the imidazole (B134444) ring system of the target compound. The choice of base and reaction conditions can significantly influence the reaction pathway and the final product obtained.

A primary and effective route to 5-amino-4-(cyanoformimidoyl)-1H-imidazole involves the base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine. rsc.orgresearchgate.net This precursor undergoes an intramolecular cyclization reaction where the amino group attacks one of the nitrile groups, leading to the formation of the imidazole ring. Similarly, N-aryl substituted derivatives, such as N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidines, can be cyclized to yield the corresponding 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles. asianpubs.org This approach provides a direct pathway to the desired heterocyclic system.

The selection of the base is critical in the cyclization of formamidine precursors and can determine the structure of the final product. researchgate.netasianpubs.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): When N-aryl-N'-[2-amino-1,2-dicyanovinyl]formamidines are treated with DBU at room temperature, cyclization occurs efficiently to yield 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles in high yields (88-93%). asianpubs.org DBU is a non-nucleophilic, strong base that effectively promotes the intramolecular cyclization to form the desired cyanoformimidoyl-substituted imidazole. asianpubs.org

Potassium Hydroxide (B78521) (KOH): In contrast, when the same formamidine precursors are treated with an aqueous solution of potassium hydroxide (KOH), the reaction yields 5-amino-4-cyano-1-arylimidazoles. asianpubs.org This outcome suggests that the strong nucleophilic base not only catalyzes the cyclization but also promotes the hydrolysis of the cyanoformimidoyl group to a simpler cyano group. asianpubs.org The 5-amino-4-cyano-1-arylimidazoles can also be prepared from the 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles by subsequent reaction with KOH solution. researchgate.netasianpubs.org

The differential reactivity highlights the importance of the base in controlling the final chemical structure.

| Base | Precursor | Product | Yield (%) | Reference |

| DBU | N-aryl-N'-[2-amino-1,2-dicyanovinyl]formamidines | 5-Amino-1-aryl-4-(cyanoformimidoyl)imidazoles | 88-93% | asianpubs.org |

| KOH | N-aryl-N'-[2-amino-1,2-dicyanovinyl]formamidines | 5-Amino-4-cyano-1-arylimidazoles | 75-90% | asianpubs.org |

A common and efficient starting point for the synthesis is the reaction between diaminomaleonitrile (DAMN) and triethyl orthoformate (TEOF). asianpubs.org This reaction, often conducted in a solvent like dioxane, yields ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate. asianpubs.org This formimidate is a versatile intermediate that serves as a foundational building block for constructing more complex formamidine precursors. asianpubs.orgresearchgate.net

The ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate is readily converted into various N-substituted formamidines. For instance, its reaction with aromatic amines in the presence of a catalytic amount of anilinium chloride at room temperature affords N-aryl-N'-[2-amino-1,2-dicyanovinyl]formamidines in good yields (62-95%). asianpubs.org The anilinium chloride is believed to act as a general acid catalyst, accelerating the rate of the reaction. asianpubs.org These resulting formamidines are the direct precursors that undergo the base-catalyzed cyclization to form the target imidazole derivatives. rsc.orgasianpubs.org

| Reactants | Catalyst | Product | Yield (%) | Reference |

| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate + Aromatic Amine | Anilinium Chloride | N-aryl-N'-[2-amino-1,2-dicyanovinyl]formamidines | 62-95% | asianpubs.org |

Optimization of Synthetic Pathways

Impact of Reaction Conditions on Yield and Selectivity

The synthesis of this compound derivatives is highly sensitive to reaction conditions, particularly the choice of base, which dictates the final product structure. Research has shown that the cyclization of N-aryl-N′-[2-amino-1,2-dicyanovinyl]formamidines can lead to two different imidazole products depending on the base employed.

When a weak base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used at room temperature, the reaction selectively yields the desired 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles in high yields researchgate.net. In contrast, employing a strong base like potassium hydroxide (KOH) solution results in the formation of 5-amino-4-cyano-1-arylimidazoles researchgate.net. This demonstrates that the cyanoformimidoyl group is sensitive to strong basic conditions, which promote its cleavage.

Further optimization has been achieved by controlling the temperature. For instance, the formation of certain N-substituted 5-amino-4-cyanoformimidoyl imidazoles proceeds with yields between 70-92% when DBU is added to an amidine suspension in ethyl acetate (B1210297) at 0 °C nih.gov. The presence of an acid catalyst, such as a catalytic amount of acetic acid, has also been noted to facilitate the incorporation of aromatic substituents into related amidine functions researchgate.net.

| Base | Solvent | Temperature | Primary Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| DBU | Ethyl Acetate | 0 °C | 5-Amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazole | 70-92% | nih.gov |

| Potassium Hydroxide (KOH) | Ethanol (B145695) | Room Temp. | 5-Amino-4-cyano-1-arylimidazole | 85-93% |

Development of Catalyst-Free or Environmentally Benign Methods

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes. One such approach involves the cyclization of aryl-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidine precursors under solvent-free conditions to produce 5-amino-1-aryl-4-cyanoimidazoles. This method avoids the use of volatile organic solvents, reducing environmental impact.

For the synthesis of the amidine precursors, silica sulfuric acid has been employed as an efficient and reusable heterogeneous catalyst. This solid acid catalyst facilitates the reaction of a formimidate with aromatic amines at room temperature, offering good to excellent yields and the advantage of being easily separable from the reaction mixture for reuse.

| Methodology Step | Environmentally Benign Feature | Catalyst/Conditions | Benefit | Reference |

|---|---|---|---|---|

| Amidine Synthesis | Reusable Heterogeneous Catalyst | Silica Sulfuric Acid | Easy recovery and reuse, mild conditions. | |

| Imidazole Cyclization | Solvent-Free Reaction | Base-catalyzed, neat | Eliminates solvent waste, simplifies workup. |

Derivatization at the Imidazole Nitrogen (N-1 Substitution)

The N-1 position of the this compound core is a key site for introducing structural diversity, allowing for the synthesis of a wide array of derivatives with tailored properties.

Introduction of Alkyl and Aryl Substituents

The introduction of aryl and substituted benzyl groups at the N-1 position is a well-established strategy. The common synthetic route involves the reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with various primary alkyl and aromatic amines nih.gov. This reaction typically occurs at room temperature in solvents like methanol or ethanol to form an N-substituted amidine intermediate researchgate.netnih.gov.

The subsequent and crucial step is the base-induced cyclization of this intermediate. The use of a non-nucleophilic base like DBU is critical to ensure the retention of the cyanoformimidoyl group, affording the target 5-amino-1-aryl/alkyl-4-(cyanoformimidoyl)-1H-imidazoles in high yields researchgate.net. This method has been successfully applied to synthesize a variety of derivatives, including those with substituted benzyl groups, which serve as valuable intermediates for more complex fused heterocyclic systems researchgate.net.

| Substituent Type | Precursors | Key Reagents | General Yield | Reference |

|---|---|---|---|---|

| Aryl | Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate + Aromatic Amine | DBU | High | researchgate.net |

| Substituted Benzyl | Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate + Substituted Benzylamine | DBU | High | nih.govresearchgate.net |

| Alkyl | Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate + Alkylamine | DBU | High | nih.gov |

Exploration of Heteroaryl Substituents

The surveyed scientific literature extensively details the synthesis of N-1 alkyl and aryl derivatives of this compound. However, specific examples and dedicated methodologies for the direct introduction of heteroaryl substituents at the N-1 position are not prominently described in the available research. The primary focus has remained on carbocyclic aromatic and aliphatic substitutions to explore the utility of these compounds as precursors for purines and other fused imidazopyridine systems.

Reactivity and Synthetic Transformations of 5 Amino 4 Cyanoformimidoyl Imidazole

Nucleophilic Reactivity of the Cyanoformimidoyl Moiety

The carbon atom of the cyanoformimidoyl substituent in 5-amino-4-(cyanoformimidoyl)imidazole is electrophilic and represents the primary site for nucleophilic attack. This reactivity is the cornerstone of its utility in synthetic organic chemistry, enabling cyclization reactions with a variety of nucleophiles, particularly active methylene (B1212753) compounds (carbon acids), aldehydes, and ketones.

The reactions of 5-amino-4-(cyanoformimidoyl)imidazoles with carbon acid derivatives are highly dependent on the reaction conditions, particularly the presence or absence of a base. These reactions typically proceed through an initial nucleophilic addition of the carbanion to the cyanoformimidoyl carbon, followed by an intramolecular cyclization.

The reaction between 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles and malononitrile (B47326) demonstrates a remarkable divergence in product formation based on the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Both reaction pathways initiate with the nucleophilic attack of the malononitrile anion on the electrophilic carbon of the cyanoformimidoyl group, forming a common adduct intermediate. acs.org

In the absence of DBU, this intermediate undergoes intramolecular cyclization followed by the elimination of ammonia (B1221849) to yield 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines. acs.orgnih.gov Conversely, when the reaction is conducted in the presence of DBU, the pathway shifts to produce 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. acs.orgnih.gov Under these basic conditions, an intermediate, 5-amino-1-aryl-4-(1-amino-2,2-dicyanovinyl)imidazole, can be isolated. acs.org

| Reactant | Conditions | Major Product | Reference |

|---|---|---|---|

| 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazole + Malononitrile | Acetonitrile (B52724)/Ethanol (B145695), 0°C to -10°C, No Base | 3-Aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridine | acs.orgnih.gov |

| 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazole + Malononitrile | Acetonitrile/Ethanol, Ice Bath, DBU | 3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine | acs.orgnih.gov |

A similar condition-dependent product outcome is observed in the reaction of 1-alkylaryl-5-amino-4-(cyanoformimidoyl)imidazoles with 2-amino-1,1,3-propenetricarbonitrile. nih.gov The reaction selectively occurs on the carbon of the cyanoformimidoyl substituent. nih.gov

When the reaction is carried out without a base, the resulting product is 6,8-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile, formed through the elimination of ammonia. nih.gov However, in the presence of DBU, the reaction yields 6,8,9-triamino-3-(4-substitutedbenzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7-carbonitrile. nih.gov

| Reactant | Conditions | Major Product | Reference |

|---|---|---|---|

| 1-Alkylaryl-5-amino-4-(cyanoformimidoyl)imidazole + 2-Amino-1,1,3-propenetricarbonitrile | Acetonitrile/Ethanol, 0°C to -10°C, No Base | 6,8-Diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile | nih.gov |

| 1-Alkylaryl-5-amino-4-(cyanoformimidoyl)imidazole + 2-Amino-1,1,3-propenetricarbonitrile | Acetonitrile/Ethanol, DBU | 6,8,9-Triamino-3-(4-substitutedbenzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7-carbonitrile | nih.gov |

Research has shown that N-aryl substituted 5-amino-4-(cyanoformimidoyl)imidazoles react with various carbon acids, including methylcyanoacetate and phenylsulfonyl acetonitrile. nih.gov Under carefully controlled reaction conditions, these reactions lead to the formation of highly functionalized imidazo[4,5-b]pyridines. nih.gov The reaction pathway is expected to be similar to that observed with malononitrile, involving nucleophilic addition followed by cyclization. nih.gov In a related synthetic approach, 5-amino-4-cyanoformimidoyl imidazoles react with N-substituted cyanoacetamides, which can be synthesized from methylcyanoacetate, to yield substituted imidazolylpyrrolones. nih.gov These intermediates can then be intramolecularly cyclized to generate imidazo[4,5-b]pyrrolo[3,4-d]pyridines in a process catalyzed by DBU. nih.gov

5-Amino-4-(cyanoformimidoyl)-1H-imidazole is a reactive intermediate for the synthesis of purine (B94841) derivatives through its reaction with carbonyl compounds. rsc.org This transformation provides a direct route to 1,2-dihydropurine systems.

The reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with both aldehydes and ketones at room temperature readily affords 1,2-dihydropurine derivatives. rsc.orgresearchgate.net A variety of ketones, including diethyl ketone, acetone, dibutyl ketone, cyclohexanone (B45756), dibenzyl ketone, and acetophenone, react to give 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines as the major products. rsc.orgresearchgate.net In some cases, minor amounts of 7-amino-1-carbamoyl-3,3-disubstituted 3H-imidazo[1,5-c]imidazole derivatives have also been isolated. rsc.org

Aldehydes such as acetaldehyde (B116499) and propionaldehyde (B47417) also react to yield the corresponding 6-carbamoyl-1,2-dihydropurine derivatives, which can be isolated. rsc.orgresearchgate.net These 1,2-dihydropurine intermediates are noted to be susceptible to oxidation, converting to the corresponding aromatic 6-carbamoylpurines upon standing in solution. rsc.orgresearchgate.net

| Carbonyl Reactant | Reactant Type | Major Product | Reference |

|---|---|---|---|

| Diethyl ketone | Ketone | 2,2-Diethyl-6-carbamoyl-1,2-dihydropurine | rsc.orgresearchgate.net |

| Acetone | Ketone | 2,2-Dimethyl-6-carbamoyl-1,2-dihydropurine | rsc.orgresearchgate.net |

| Cyclohexanone | Ketone | 6-Carbamoyl-2,2-pentamethylene-1,2-dihydropurine | rsc.orgresearchgate.net |

| Dibenzyl ketone | Ketone | 2,2-Dibenzyl-6-carbamoyl-1,2-dihydropurine | rsc.orgresearchgate.net |

| Acetophenone | Ketone | 6-Carbamoyl-2-methyl-2-phenyl-1,2-dihydropurine | rsc.orgresearchgate.net |

| Acetaldehyde | Aldehyde | 6-Carbamoyl-2-methyl-1,2-dihydropurine | rsc.orgresearchgate.net |

| Propionaldehyde | Aldehyde | 6-Carbamoyl-2-ethyl-1,2-dihydropurine | rsc.orgresearchgate.net |

| Isopropylbenzaldehyde | Aldehyde | (4-Isopropylbenzyl)-6-carbamoyl-1,2-dihydropurine | researchgate.net |

Reactions with Aldehydes and Ketones

Subsequent Transformations to Purine Derivatives

The reaction of this compound with aldehydes and ketones proceeds at room temperature to yield 6-carbamoyl-1,2-dihydropurine derivatives. rsc.orgresearchgate.net For instance, the reaction with aldehydes such as acetaldehyde and ethyl acetate (B1210297) affords the corresponding 2-substituted-6-carbamoyl-1,2-dihydropurines, which can be isolated and are prone to oxidation in solution to the corresponding 6-carbamoylpurines. rsc.orgresearchgate.net Similarly, ketones like acetone, diethyl ketone, and cyclohexanone react to form 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines. rsc.org

A distinct reaction pathway is observed with ethyl acetoacetate. Despite having a pKa comparable to malononitrile, its reaction with 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles results in the formation of a 6-carbamoyl-1,2-dihydropurine, indicating a different mechanistic route compared to the formation of imidazo[4,5-b]pyridines. rsc.org

Furthermore, the reaction of an isolated intermediate, 5-amino-1-aryl-4-(1-amino-2,2-dicyanovinyl)imidazole, with triethyl orthoformate or acetic anhydride (B1165640) leads to the formation of 9-aryl-6-(cyanomethylidene)purines. rsc.org

| Reactant | Product | Reference |

|---|---|---|

| Aldehydes (e.g., acetaldehyde, ethyl acetate) | 6-carbamoyl-1,2-dihydropurines (oxidize to 6-carbamoylpurines) | rsc.orgresearchgate.net |

| Ketones (e.g., acetone, diethyl ketone) | 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines | rsc.org |

| Ethyl Acetoacetate | 6-carbamoyl-1,2-dihydropurine | rsc.org |

| Triethyl Orthoformate (with intermediate) | 9-aryl-6-(cyanomethylidene)purine | rsc.org |

Reactions with Hydrazine (B178648) and Amidines

The cyanoformimidoyl moiety of this compound is also susceptible to nucleophilic attack by nitrogen-containing reagents like hydrazine and amidines, leading to the formation of open-chain and cyclized products.

Formation of Amidrazones and Related Compounds

A mild and straightforward method has been developed for the synthesis of 5-aminoimidazole-4-carboxamidrazones from 5-amino-4-cyanoformimidoyl imidazoles. nih.gov This reaction involves the addition of hydrazine to the cyano group of the cyanoformimidoyl substituent. The resulting amidrazones have been screened for their antimicrobial activity. nih.gov

Cyclization Reactions Leading to Fused Heterocycles

One of the most significant applications of this compound in synthetic organic chemistry is its use as a building block for the construction of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. These reactions typically proceed through a cyclocondensation mechanism.

Synthesis of Imidazo[4,5-b]pyridines

The reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile provides an efficient route to highly functionalized 3H-imidazo[4,5-b]pyridines. rsc.org The outcome of this reaction is highly dependent on the reaction conditions, particularly the presence or absence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org

In the absence of DBU, the reaction leads to the formation of 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines. rsc.org Conversely, when the reaction is carried out in the presence of DBU, the products are 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. rsc.org

Mechanistic Pathways for Imidazo[4,5-b]pyridine Formation

The formation of imidazo[4,5-b]pyridines from 5-amino-4-(cyanoformimidoyl)imidazoles and malononitrile initiates with the nucleophilic attack of the malononitrile anion on the carbon atom of the cyanoformimidoyl substituent. rsc.org This initial addition forms an adduct which serves as a common intermediate for the two distinct reaction pathways.

In the presence of DBU, a 5-amino-1-aryl-4-(1-amino-2,2-dicyanovinyl)imidazole intermediate can be isolated. rsc.org This intermediate undergoes intramolecular cyclization upon heating in ethanol with a catalytic amount of triethylamine (B128534) to yield the 5,7-diamino-3H-imidazo[4,5-b]pyridine derivative.

In the absence of a strong base, it is proposed that the imino nitrogen of the cyanoformimidoyl group acts as a mild base. This facilitates the nucleophilic attack and subsequent intramolecular cyclization, which is followed by the elimination of ammonia to afford the 5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridine.

Influence of Reaction Conditions on Regioselectivity

The regioselectivity of the cyclization reaction is primarily controlled by the choice of base. The use of a strong, non-nucleophilic base like DBU is crucial for the selective formation of the intermediate that leads to the 5,7-diamino-substituted imidazo[4,5-b]pyridine. rsc.org Weaker bases, or the absence of a base, favor the pathway that results in the 5-amino-6,7-dicyano product. rsc.org

The reaction temperature also plays a role. The formation of the adduct and subsequent cyclization are typically carried out at low temperatures (0 to -10 °C) to minimize the formation of side products. The choice of solvent, such as acetonitrile or a mixture of acetonitrile and DMF, is often dictated by the solubility of the starting imidazole (B134444) derivative.

| Reaction Condition | Effect on Regioselectivity/Product Formation | Reference |

|---|---|---|

| Presence of DBU | Favors formation of 5,7-diamino-3H-imidazo[4,5-b]pyridines | rsc.org |

| Absence of DBU | Favors formation of 5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines | rsc.org |

| Low Temperature (0 to -10 °C) | Minimizes side product formation | |

| Solvent (Acetonitrile, DMF) | Affects solubility of reactants |

Synthesis of Imidazo[4,5-b]-1,8-naphthyridines

The chemical reactivity of this compound derivatives allows for their use as precursors in the synthesis of complex heterocyclic systems. Specifically, 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles serve as a key starting material for the construction of the imidazo[4,5-b]-1,8-naphthyridine skeleton. nih.gov This transformation is achieved through a reaction with 2-amino-1,1,3-propenetricarbonitrile under mild experimental conditions. nih.gov

The reaction proceeds via a nucleophilic attack of the 2-amino-1,1,3-propenetricarbonitrile anion on the carbon atom of the cyanoformimidoyl substituent of the imidazole derivative. nih.gov Depending on the reaction conditions, different products can be obtained. For instance, in the absence of a base, the reaction between 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles and 2-amino-1,1,3-propenetricarbonitrile leads to the formation of 6,8-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile. nih.gov Conversely, when the reaction is conducted in the presence of 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), the resulting product is 6,8,9-triamino-3-(4-substitutedbenzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7-carbonitrile. nih.gov The structure of these complex naphthyridine derivatives has been confirmed using spectroscopic methods, including IR and NMR spectroscopy. nih.gov

| Starting Imidazole | Reagent | Conditions | Product | Citation |

|---|---|---|---|---|

| 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazole | 2-amino-1,1,3-propenetricarbonitrile | Absence of base | 6,8-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile | nih.gov |

| 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazole | 2-amino-1,1,3-propenetricarbonitrile | Presence of DBU | 6,8,9-triamino-3-(4-substitutedbenzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7-carbonitrile | nih.gov |

Synthesis of Purine Derivatives

This compound is a valuable intermediate for the synthesis of various purine derivatives. researchgate.netrsc.org Its structural similarity to the natural precursors of purines makes it an ideal starting point for building the bicyclic purine core. nih.govnih.govrsc.org The reactivity of the cyanoformimidoyl group is central to the cyclization reactions that lead to the formation of the pyrimidine (B1678525) ring of the purine system. researchgate.net

The synthesis often involves reacting the imidazole precursor with various carbonyl compounds, such as ketones and aldehydes. researchgate.netrsc.org These reactions typically yield 1,2-dihydropurine derivatives as initial products, which can subsequently be oxidized to the corresponding fully aromatic purines. researchgate.netrsc.org For example, 2-(5-amino-1-phenyl or benzyl)-4-(cyanoformimidoyl)-1H-imidazoles have been identified as key intermediates in the preparation of not only 6-carbamoyl purines but also 6-amino-purine and 6-cyano-purine. researchgate.net

The reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with aldehydes and ketones provides a direct route to 6-carbamoyl-1,2-dihydropurines. researchgate.netrsc.org For instance, aldehydes such as those with methyl or ethyl substituents react readily at room temperature to give the corresponding 6-carbamoyl-1,2-dihydropurine derivatives. rsc.org These intermediates can be isolated but are often oxidized in solution to furnish the more stable 6-carbamoylpurines. rsc.org Similarly, reactions with ketones like diethyl ketone, acetone, and others lead to 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines as the primary products. researchgate.net

Furthermore, substituted 5-amino-4-(cyanoformimidoyl)imidazoles serve as precursors for 6-aminopurines. researchgate.net Specifically, 2-(5-amino-1-phenyl or benzyl)-4-(cyanoformimidoyl)-1H-imidazoles are crucial intermediates in pathways leading to 6-aminopurine derivatives. researchgate.net This highlights the compound's role in accessing fundamental purine structures that are analogous to biologically significant molecules like adenine (B156593).

Generation of Novel Imidazo[1,5-c]imidazole Derivatives

In addition to purine synthesis, the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with certain ketones can lead to the formation of a less common, isomeric ring system: imidazo[1,5-c]imidazole. researchgate.net While the major products of these reactions are typically 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines, minor amounts of novel 7-amino-1-carbamoyl-3,3-disubstituted 3H-imidazo[1,5-c]imidazole derivatives have also been isolated. researchgate.net

The formation of this alternative heterocyclic framework is dependent on the specific ketone used. For example, when the ketone reactants (R1COR2) were diethyl ketone (R1=R2=Et), dibutyl ketone (R1=R2=Bu), or dibenzyl ketone (R1=R2=PhCH2), the corresponding imidazo[1,5-c]imidazole derivatives were successfully isolated. researchgate.net In the case where benzophenone (B1666685) (R1=R2=Ph) was used, the only product isolated was tentatively assigned the imidazo[1,5-c]imidazole structure, indicating a potential shift in reaction pathway selectivity with diaryl ketones. researchgate.net

Synthesis of Imidazopyrrolodiazepines and Pyrroloimidazopyridines

The versatility of 5-amino-4-(cyanoformimidoyl)imidazoles extends to the synthesis of more complex, fused polycyclic systems, including pyrroloimidazopyridines and imidazopyrrolodiazepines. nih.gov These syntheses demonstrate the utility of the imidazole precursor in multi-step reaction sequences to build elaborate molecular architectures. nih.gov

A synthetic approach has been developed where 5-amino-4-cyanoformimidoyl imidazoles are reacted with N-substituted cyanoacetamides. nih.gov This initial reaction yields substituted imidazolylpyrrolones. nih.gov These intermediates can then undergo DBU-catalyzed intramolecular cyclization to generate the target imidazo[4,5-b]pyrrolo[3,4-d]pyridines, a class of pyrroloimidazopyridines. nih.gov Furthermore, the formation of an imidazopyrrolodiazepine ring system can be achieved by reacting the imidazolylpyrrolone intermediate with a formylating agent such as triethyl orthoformate (TEOF). nih.gov

Role as a Versatile Precursor for Divergent Synthetic Pathways

This compound has proven to be a highly versatile precursor for a wide range of divergent synthetic pathways, leading to a diverse array of functionalized heterocyclic compounds. nih.govresearchgate.netnih.gov Its utility stems from the multiple reactive sites within its structure, which can be selectively targeted under different reaction conditions to construct various fused ring systems. nih.govnih.gov

The compound serves as a key building block for:

Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridines : Achieved through reactions with carbon acids like malononitrile and 2-amino-1,1,3-propenetricarbonitrile, demonstrating its utility in constructing nitrogen-rich aromatic systems. nih.gov

Purine Derivatives : Reactions with aldehydes and ketones provide a straightforward route to 6-carbamoylpurines and their dihydrogenated precursors, underscoring its importance in synthesizing analogues of fundamental biological molecules. researchgate.netrsc.org

Novel Imidazo[1,5-c]imidazole Derivatives : The reaction with specific ketones can be directed to form this alternative bicyclic system, showcasing the potential for skeletal diversity from a single precursor. researchgate.net

Complex Polycyclic Systems : It is a critical starting material in multi-step syntheses of imidazopyrrolodiazepines and pyrroloimidazopyridines, highlighting its role in building molecules with potential applications in medicinal chemistry. nih.gov

The ability to readily access such a wide variety of heterocyclic scaffolds from this compound derivatives confirms its status as a valuable and versatile intermediate in modern organic synthesis. nih.govresearchgate.netnih.gov

Mechanistic Investigations of Reactions Involving 5 Amino 4 Cyanoformimidoyl Imidazole

Elucidation of Reaction Mechanisms

The transformation of 5-Amino-4-(cyanoformimidoyl)imidazole into more complex heterocyclic structures is a multi-step process that has been the subject of detailed mechanistic studies. These investigations have illuminated the fundamental steps of nucleophilic attack, adduct formation, and subsequent intramolecular cyclization, as well as the critical role of catalysts in directing the reaction pathways.

Nucleophilic Attack and Adduct Formation

A primary and crucial step in the reactions of this compound is the nucleophilic attack at the electrophilic carbon of the cyanoformimidoyl group. This initial interaction leads to the formation of a transient adduct, which serves as the cornerstone for subsequent cyclization events. For instance, in reactions with carbon acids like malononitrile (B47326), the process is initiated by the nucleophilic addition of the malononitrile anion to the cyanoformimidoyl carbon. This forms a key adduct that is primed for further transformation.

The nucleophilicity of the attacking species is a determining factor in the initial adduct formation. In the synthesis of imidazolylpyrrolone-based compounds, the tautomeric equilibrium of N-substituted cyanoacetamides allows for a nucleophilic attack on the electrophilic carbon of the cyanoformimidoyl group of the imidazole (B134444). Similarly, computational studies on related systems have modeled the formation of a five-membered ring beginning with the nucleophilic attack of a nitrogen atom from a benzylidene moiety onto the carbon atom of an in situ-formed diimine.

Intramolecular Cyclization Steps

Following the initial nucleophilic attack and adduct formation, intramolecular cyclization is the defining step that leads to the construction of new heterocyclic rings. The nature of the nucleophile and the reaction conditions dictate the pathway of this cyclization, resulting in a diverse array of fused imidazole derivatives.

For example, the adduct formed from the reaction with the malononitrile anion can undergo intramolecular cyclization to yield 3H-imidazo[4,5-b]pyridines. In a related reaction, 5-Amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones to produce 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines as the major products. This transformation proceeds through an initial adduct that subsequently cyclizes to form the purine (B94841) ring system. The versatility of this cyclization is further demonstrated by its use in synthesizing imidazo[4,5-b]pyrrolo[3,4-d]pyridines through the intramolecular cyclization of substituted imidazolylpyrrolones.

Computational studies have further elucidated these cyclization pathways, showing, for instance, how an intramolecular condensation reaction follows the initial modification of an amino group in diaminomaleonitrile (B72808) (DAMN), a precursor to this compound.

Role of Catalysts (e.g., DBU, Acid Catalysts)

Catalysts play a pivotal role in modulating the rate and selectivity of reactions involving this compound. Both base and acid catalysts are employed to facilitate specific mechanistic steps, from the initial formation of the imidazole ring to its subsequent elaboration.

The strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is frequently utilized to promote intramolecular cyclization. For example, the cyclization of substituted imidazolylpyrrolones to generate imidazo[4,5-b]pyrrolo[3,4-d]pyridines is catalyzed by DBU. researchgate.net In the synthesis of 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles, DBU is used to induce the cyclization of N-aryl-N'-[2-amino-1,2-dicyanovinyl]formamidines at room temperature. researchgate.net The choice of base can be critical; while DBU leads to the formation of the cyanoformimidoyl imidazole, a weaker base like potassium hydroxide (B78521) can result in the formation of 5-amino-4-cyano-1-arylimidazoles.

Acid catalysts are also employed in specific transformations. In the reaction of 5-amino-4-cyanoformimidoyl imidazoles with an excess of triethyl orthoformate, acid catalysis is used to produce imidazopyrrolodiazepines. researchgate.net The initial synthesis of the precursor, 5-Amino-4-(cyanoformimidoyl)-1H-imidazole, itself involves a base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine. rsc.org

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates provide direct evidence for proposed mechanistic pathways and offer valuable insights into the stepwise nature of these transformations. While many intermediates are transient and difficult to isolate, in certain cases, stable intermediates have been successfully captured and analyzed.

A notable example is the isolation of 5-amino-1-alkyl/aryl-4-(1-amino-2,2-dicyanovinyl)imidazole during the reaction of 1-alkyl/aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile in the presence of DBU. This isolated adduct's structure was confirmed by spectroscopic methods, and it was shown to undergo subsequent intramolecular cyclization upon heating in the presence of triethylamine (B128534) to form the final imidazo[4,5-b]pyridine product. oiccpress.com

The synthesis of 5-Amino-4-(cyanoformimidoyl)-1H-imidazole itself is a stable, isolable intermediate that serves as the starting material for numerous subsequent reactions. rsc.org Its characterization has been thoroughly reported, providing a well-defined entry point for mechanistic studies of its diverse reactivity. While direct isolation of all intermediates is not always feasible, their existence is often inferred from the final products and supported by computational modeling.

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding reaction feasibility, rates, and the distribution of products. While comprehensive experimental kinetic data for this specific compound is limited in the literature, computational studies on closely related systems provide significant insights into the energetic landscapes of these transformations.

These computational models also highlight the competition between different reaction pathways. The energy activation barriers for the formation of five-membered versus six-membered ring systems were found to be close, reinforcing the idea of competitive processes that can be influenced by subtle changes in the substrate or reaction conditions. acs.org

Experimental observations have also provided kinetic insights. For example, the observation that the reaction velocity for the formation of certain imidazole derivatives was not increased by a higher concentration of the base catalyst supports an intramolecular reaction mechanism. acs.org Reaction times for these syntheses can vary significantly, from a few hours to several days, depending on the specific reactants and conditions employed. oiccpress.comacs.org

Below is an interactive data table summarizing reaction conditions from related syntheses, which indirectly inform the kinetic aspects of these transformations.

| Reactants | Catalyst/Conditions | Reaction Time | Product Type |

| 2-hydroxybenzylidene imine and aromatic aldehydes | Triethylamine, ethanol (B145695), room temperature | 7 to 68 hours | 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides |

| aryl-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidine | Potassium hydroxide, ethanol, room temperature | ~1 hour | 5-amino-1-aryl-4-cyanoimidazoles |

| 1-alkyl/aryl-5-amino-4-(cyanoformimidoyl)imidazoles and malononitrile | No base, acetonitrile (B52724)/ethanol, 0 °C then -10 °C | 8 hours then 5 days | 3H-imidazo[4,5-b]pyridines |

This combination of computational and experimental data, even from analogous systems, provides a foundational understanding of the kinetic and thermodynamic factors that govern the reactivity of this compound.

Computational and Theoretical Chemistry Studies

Molecular Structure Analysis via Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 5-Amino-4-(cyanoformimidoyl)imidazole at the atomic level. Methods like Density Functional Theory (DFT) are frequently employed to model its geometry, electronic landscape, and conformational possibilities.

The structural flexibility of this compound gives rise to various conformations and tautomers, the relative stability of which can be assessed through computational analysis. Tautomerism is a key characteristic of many imidazole (B134444) derivatives, influencing their chemical behavior and biological interactions. Theoretical studies on analogous substituted aminoimidazoles have demonstrated that the position of protons can significantly alter the molecule's stability and electronic properties.

For this compound, several tautomeric forms are conceivable, involving proton shifts between the imidazole ring nitrogens, the exocyclic amino group, and the formimidoyl nitrogen. Quantum mechanical calculations can predict the relative energies of these tautomers, thereby identifying the most probable forms under different conditions.

Table 1: Representative Theoretical Energy Differences for Imidazole Tautomers This table illustrates the kind of data obtained from DFT calculations on substituted imidazoles, providing a framework for understanding the potential tautomeric landscape of this compound.

| Tautomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Tautomer A | Proton on N1 of imidazole | 0.00 (Reference) |

| Tautomer B | Proton on N3 of imidazole | 1.5 - 3.0 |

| Tautomer C | Proton on exocyclic amino group | 5.0 - 8.0 |

| Tautomer D | Proton on formimidoyl nitrogen | > 10.0 |

These calculations often reveal that the tautomeric equilibrium can be influenced by solvent effects, which can be modeled using continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM).

The electronic structure of this compound dictates its reactivity. DFT calculations are used to determine a range of electronic properties and reactivity descriptors. These descriptors, derived from the molecular orbitals, provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Key electronic properties and reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding.

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for a Substituted Aminoimidazole This table presents typical data obtained from electronic structure calculations on related imidazole systems, which would be analogous to the data sought for this compound.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.5 D |

These computational insights are crucial for predicting how the molecule will interact with other reagents.

Reaction Pathway Modeling and Energy Profiles

This compound is a key intermediate in the synthesis of purines and other fused heterocyclic systems. rsc.orgresearchgate.net Computational studies on analogous systems often focus on the intramolecular cyclization steps. e3s-conferences.org Transition state theory, combined with quantum mechanical calculations, allows for the precise location of the transition state structures and the calculation of their energies.

The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction. By comparing the activation energies for different possible cyclization pathways, the most favorable route can be identified. e3s-conferences.org

Table 3: Representative Calculated Activation Energies for Competing Cyclization Pathways This table exemplifies the type of data generated from transition state analysis of cyclization reactions in similar heterocyclic systems.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | 6-endo-trig cyclization | 15 - 20 |

| Pathway B | 5-exo-trig cyclization | 25 - 30 |

This type of analysis can explain why a particular isomer is formed preferentially and can guide the design of more efficient synthetic routes.

Many reactions involving substituted imidazoles can lead to multiple regioisomeric products. Computational chemistry offers a powerful tool for predicting and rationalizing the observed regioselectivity. By calculating the energies of the transition states leading to each possible product, the major product can be predicted.

For instance, in reactions involving electrophilic or nucleophilic attack on the imidazole ring or its substituents, the regioselectivity can be explained by examining the calculated local reactivity descriptors, such as Fukui functions or the charges on individual atoms. Computational models have been successfully used to predict the regioselectivity of reactions in a variety of heterocyclic systems.

Spectroscopic Property Simulations (Methods focused)

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures. The focus here is on the methodologies employed for these simulations.

Infrared (IR) Spectroscopy: The simulation of IR spectra is typically achieved by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities can be plotted to generate a theoretical IR spectrum. This is useful for assigning experimental peaks to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane). Comparing calculated and experimental NMR spectra can aid in structure elucidation and the assignment of complex spectra.

UV-Visible Spectroscopy: The simulation of electronic absorption spectra is often performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

These simulation techniques provide a powerful link between theoretical models and experimental observations, enhancing the confidence in structural and electronic assignments.

Theoretical Calculation of NMR Chemical Shifts

The theoretical calculation of NMR chemical shifts is a powerful tool for assigning signals in experimental spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for predicting isotropic shielding constants, which are then converted into chemical shifts. researchgate.netrsc.org The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.govacs.org For imidazole derivatives and other nitrogen-containing heterocycles, functionals like B3LYP and basis sets such as 6-311+G(d,p) have been shown to provide results that correlate well with experimental findings. ruc.dk

While a dedicated computational study predicting the ¹H and ¹³C NMR spectra for this compound has not been reported, experimental data serves as a benchmark for future theoretical work. The reported experimental ¹H NMR spectrum shows distinct signals corresponding to the various protons in the molecule.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Primary Amine (NH₂) | 5.40 | Broad Singlet |

| Imine (NH) | 6.55 | Broad Singlet |

| Imidazole Ring (CH) | 7.28 | Singlet |

| Secondary Amine (Imidazole NH) | 11.78 | Broad Singlet |

Although specific experimental ¹³C NMR chemical shift values for this compound are not detailed in the literature, it is noted that the observed spectrum was fully consistent with the proposed structure. Theoretical calculations would be invaluable in assigning the signals for the five expected carbon environments, including the two cyano carbons and the three carbons of the imidazole ring.

Prediction of IR and UV-Vis Absorption Spectra

Computational methods are also instrumental in predicting vibrational and electronic spectra, which correspond to IR and UV-Vis spectroscopy, respectively.

Infrared (IR) Spectroscopy Theoretical IR spectra are typically calculated using DFT methods, which can predict the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. researchgate.net For this compound, experimental IR spectroscopy has confirmed key functional groups. A robust computational model would be expected to reproduce these characteristic vibrations.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400–3100 |

| C≡N (Cyano) | Stretching | 2200 (sharp) |

| C=N (Imine) | Stretching | 1660–1650 |

UV-Vis Spectroscopy The prediction of UV-Vis absorption spectra is generally accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption bands. For aromatic and heterocyclic compounds like substituted imidazoles, the absorption bands in the UV-Vis region typically arise from π → π* and n → π* transitions within the conjugated system. researchgate.net Computational analysis could precisely identify the specific molecular orbitals involved in these electronic transitions for this compound, providing a deeper understanding of its photophysical properties.

Prebiotic Chemistry and Astrobiological Implications

Potential Role in the Origin of Life Scenarios

The emergence of 5-Amino-4-(cyanoformimidoyl)imidazole in origin-of-life scenarios is deeply rooted in its connection to the fundamental building blocks thought to be prevalent on early Earth. Its structure contains the necessary atoms and framework to readily form the bicyclic purine (B94841) ring system, making it a molecule of significant interest in astrobiological research.

The chemistry of hydrocyanic acid (HCN) is considered a cornerstone of prebiotic synthesis. nasa.govchemrxiv.org HCN is a simple, energy-rich molecule observed in a variety of extraterrestrial environments, including comets, the atmosphere of Saturn's moon Titan, and the interstellar medium, suggesting it was readily available on the prebiotic Earth. nasa.gov Under plausible early Earth conditions, such as in aqueous solutions, HCN can oligomerize to form a variety of more complex molecules.

A key product of this oligomerization is diaminomaleonitrile (B72808) (DAMN), which is a tetramer of HCN (C₄H₄N₄). researchgate.netnih.gov The formation of this compound is directly linked to this HCN-tetramer. Laboratory syntheses have demonstrated that the imidazole (B134444) ring can be formed from precursors derived from diaminomaleonitrile. researchgate.net For instance, the base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine, a compound readily derived from DAMN and another HCN-based molecule (formamidine), yields this compound. researchgate.net This establishes a direct and plausible pathway from one of the most fundamental prebiotic feedstocks (HCN) to a complex and highly functionalized imidazole ready for the next step of purine synthesis.

Once formed, this compound serves as a reactive intermediate in the synthesis of purines. researchgate.net Purines are characterized by a fused ring system composed of an imidazole ring and a pyrimidine (B1678525) ring. This compound already contains the complete, functionalized imidazole portion. The cyanoformimidoyl group (-C(=NH)-CN) at the 4-position is particularly reactive and poised for cyclization.

Research has shown that this compound reacts with various reagents to form the second ring, completing the purine structure. Specifically, it is an intermediate in the synthesis of 6-carbamoyl-1,2-dihydropurines and 6-carbamoylpurines. researchgate.net The cyclization reaction essentially involves the addition of a single carbon atom, which could have been sourced from other simple prebiotic molecules like formamide (B127407) or formic acid, to close the pyrimidine ring. This positions this compound as a penultimate precursor to a subset of purine derivatives, highlighting a stepwise and modular route to constructing complex nucleobases from simpler imidazole intermediates. researchgate.netnih.gov

While this compound plays a clear role as a structural precursor to the purine base, its direct involvement in nucleotide activation chemistry is less established. In prebiotic chemistry, "activation" refers to the process of energizing a nucleotide (a base linked to a sugar and a phosphate (B84403) group) to facilitate its polymerization into RNA or DNA. This activation is often achieved by attaching a good leaving group to the phosphate.

Certain imidazole-derived molecules, most notably 2-aminoimidazole (2AI), have been shown to be highly effective nucleotide activating agents. acs.orgnih.gov These agents react with nucleoside monophosphates to form phosphorimidazolides, which are sufficiently reactive to undergo non-enzymatic, template-directed polymerization. acs.org The primary role of this compound, by contrast, appears to be in the de novo synthesis of the purine base itself, rather than the activation of an existing nucleotide. Its function is to help construct the "letters" of the genetic alphabet, while other imidazoles may have served the function of "linking" those letters together into chains.

Plausible Geochemical Synthesis Pathways in Early Earth Conditions

A plausible geochemical pathway for the formation of this compound on the prebiotic Earth can be constructed based on its laboratory synthesis and the known chemistry of HCN. researchgate.net

HCN Accumulation and Oligomerization : The process would begin in aqueous environments, such as lakes, lagoons, or hydrothermal outflow channels, where HCN produced by atmospheric processes or delivered by comets could accumulate. nasa.govchemrxiv.org

Formation of Diaminomaleonitrile (DAMN) : In a mildly alkaline aqueous solution, HCN would oligomerize to form its tetramer, diaminomaleonitrile (DAMN). This reaction is a robust and well-studied aspect of prebiotic HCN chemistry. researchgate.net

Formation of Formamidine (B1211174) : Concurrently, HCN could react with ammonia (B1221849) (also prebiotically plausible) to produce formamidine.

Precursor Assembly and Cyclization : DAMN and formamidine, or their derivatives, could then react to form an acyclic intermediate such as (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine.

Imidazole Ring Formation : Under the influence of a base (e.g., in alkaline waters) or through thermal processes in evaporating pools, this intermediate would undergo intramolecular cyclization to yield the stable this compound ring. researchgate.net

This sequence represents a plausible, step-by-step synthesis from a single, simple feedstock (HCN) under conditions consistent with current models of the early Earth's environment.

Comparative Analysis with Other Prebiotically Relevant Imidazoles

This compound is one of several imidazole derivatives implicated in the origin of life. A comparative analysis highlights the distinct and potentially complementary roles these molecules may have played.

4-Aminoimidazole-5-carbonitrile (AICN) : Like the subject compound, AICN is a direct derivative of the HCN tetramer. It is a well-known and crucial intermediate in the prebiotic synthesis of adenine (B156593), one of the canonical nucleobases. Its cyclization with formamidine or HCN yields adenine directly. Its role is thus parallel to that of this compound, but it leads to a different, and biologically central, purine.

5-Aminoimidazole-4-carboxamide (AICA) : This molecule is an intermediate in the modern biological pathway of purine synthesis (biosynthesis). nih.govnih.gov Its prebiotic formation from HCN derivatives is also considered plausible. Structurally, it differs by having a carboxamide (-CONH₂) group instead of a cyanoformimidoyl group. This difference in functional groups leads to different subsequent reactions for completing the purine ring.

2-Aminoimidazole (2AI) : As mentioned, 2AI's primary proposed role is not as a structural precursor but as a functional agent for nucleotide activation. acs.orgnih.gov It does not form part of the final purine ring. Instead, it acts as a catalyst or energy-transfer molecule to drive the polymerization of nucleotides into RNA, a critical step for the emergence of a replicating system.

This comparison shows a potential division of labor among simple, prebiotically accessible imidazoles, with some (like AICN and this compound) serving as the structural foundation for different nucleobases, and others (like 2AI) providing the chemical energy needed to assemble these foundations into functional polymers.

Interactive Data Table: Comparison of Prebiotically Relevant Imidazoles

| Compound Name | Structure | Plausible Prebiotic Origin | Primary Proposed Role | Product of Subsequent Reaction |

| This compound | Imidazole with NH₂ at C5 and -C(=NH)CN at C4 | HCN tetramer (DAMN) + C1 units | Structural precursor to purines | 6-Carbamoylpurines |

| 4-Aminoimidazole-5-carbonitrile (AICN) | Imidazole with NH₂ at C4 and -CN at C5 | HCN tetramer (DAMN) | Structural precursor to purines | Adenine, Guanine |

| 5-Aminoimidazole-4-carboxamide (AICA) | Imidazole with NH₂ at C5 and -CONH₂ at C4 | HCN tetramer (DAMN) | Structural precursor to purines | Hypoxanthine, Xanthine |

| 2-Aminoimidazole (2AI) | Imidazole with NH₂ at C2 | Cyanamide, Glycolaldehyde, Ammonia | Nucleotide activating agent | RNA/Oligonucleotides (via polymerization) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Amino-4-(cyanoformimidoyl)imidazole in solution. Through the analysis of the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Application of ¹H NMR and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR techniques for the characterization of organic molecules. For derivatives of this compound, ¹H NMR spectra, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveal characteristic signals corresponding to the various protons within the molecule. For instance, in N-substituted derivatives, the amino (NH₂) protons typically appear as a broad singlet, while the imidazole (B134444) ring protons and the formimidoyl (CH=N) proton present distinct chemical shifts that are influenced by the substituent on the imidazole nitrogen. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| NH (formimidoyl) | ~11.0 | s |

| CH (formimidoyl) | ~9.0 | s |

| CH (imidazole ring) | ~8.1 | s |

| NH₂ (amino group) | ~6.8 | s |

Note: Data is generalized from derivatives and may vary.

Advanced NMR Techniques (e.g., HMBC, NOE) for Assignment

To definitively assign proton and carbon signals and to elucidate the complete molecular structure, advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are employed.

HMBC provides information about the connectivity between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, HMBC would be crucial in correlating the imidazole ring protons to the carbons of the cyanoformimidoyl substituent and vice versa.

NOE spectroscopy is instrumental in determining the spatial proximity of protons. Through-space interactions between non-bonded protons are detected, which helps in establishing the stereochemistry and conformation of the molecule. For instance, NOE could be used to confirm the proximity of the amino group protons to the protons on a substituent at the N-1 position of the imidazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. nih.gov

Key vibrational modes include the N-H stretching of the amino group, the C≡N stretching of the cyano group, and the C=N stretching of the formimidoyl group and the imidazole ring. The presence of these distinct absorption bands provides strong evidence for the molecular structure.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3499 - 3403 |

| Aromatic C-H | Stretching | 3109 - 3033 |

| Cyano (C≡N) | Stretching | ~2200 |

| Imine/Imidazole (C=N) | Stretching | 1683 - 1575 |

| Aromatic C=C | Stretching | 1566 - 1426 |

Note: Values are typical ranges observed in related imidazole derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the precise molecular formula, confirming its elemental composition. mdpi.com

Upon ionization, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the connectivity of the different functional groups. While specific fragmentation data for the parent compound is not widely reported, the analysis would be expected to show losses of small neutral molecules such as HCN and NH₃.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The imidazole ring system and the conjugated cyanoformimidoyl group in this compound are expected to give rise to characteristic absorption bands in the UV region. These absorptions correspond to π → π* and n → π* electronic transitions. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

While the crystal structure of the parent this compound has not been reported, crystallographic studies on its derivatives have been conducted. mdpi.comresearchgate.netnih.gov Such studies would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This information is invaluable for understanding the molecule's physical properties and its interactions in a solid-state context.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn is used to confirm its empirical formula. This destructive method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N) for organic molecules like this compound.

The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. For this compound, the molecular formula is C₅H₅N₅. From this, the theoretical elemental composition can be calculated based on the atomic masses of carbon (≈12.011 u), hydrogen (≈1.008 u), and nitrogen (≈14.007 u).

Theoretical Elemental Composition of C₅H₅N₅:

Carbon (C): 60.05%

Hydrogen (H): 3.73%

Nitrogen (N): 51.82%

In a typical research setting, a synthesized batch of the compound is analyzed, and the experimentally determined percentages are compared against these theoretical values. A close correlation between the found and calculated values, usually within a ±0.4% margin, provides strong evidence for the compound's identity and purity.

Research on derivatives of this compound illustrates the practical application of this method. For instance, in the synthesis of 5-Amino-1-(4-methoxy benzyl)-4-cyanoformimidoyl imidazole, a derivative of the target compound, elemental analysis was performed to validate its structure. nih.gov The results obtained were compared with the calculated values for its proposed molecular formula, C₁₃H₁₃N₅O.

Interactive Data Table: Elemental Analysis of a this compound Derivative

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 65.25 | 65.39 |

| Hydrogen (H) | 5.48 | 5.48 |

| Nitrogen (N) | 29.27 | 29.31 |

| Data sourced from a study on 5-Amino-1-(4-methoxy benzyl)-4-cyanoformimidoyl imidazole. nih.gov |

The close agreement between the calculated and found percentages in the table confirms the successful synthesis and empirical formula of the derivative, showcasing the utility of elemental analysis in the characterization of such compounds. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatography is an indispensable tool in synthetic chemistry for assessing the purity of a substance and for separating components from a mixture. Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed in the analysis of imidazole derivatives.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine their purity. In the synthesis involving this compound and its precursors, TLC is used to track the consumption of starting materials and the formation of the product. nih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material like silica gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent). Different compounds travel up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. The position of the spots, identified by UV light or staining agents, indicates the composition of the mixture at that point in the reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced and quantitative chromatographic technique that offers higher resolution, sensitivity, and speed. It is used for the identification, quantification, and purification of compounds. For molecules structurally similar to this compound, such as 5-Amino-1H-imidazole-4-carbonitrile, reverse-phase HPLC (RP-HPLC) is a common method for analysis. sielc.com

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., ODS or C18), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.

A study detailing the analysis of the related compound 5-aminoimidazole-4-carboxamide (AICA) by HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides insight into the specific conditions that could be adapted for this compound. researchgate.netresearchgate.net

Interactive Data Table: Example HPLC Conditions for Analysis of Related Imidazole Compounds

| Parameter | Condition |

| Column | Hypersil ODS2 (5 µm, 4.6 mm × 150 mm) researchgate.net |

| Mobile Phase | Methanol–water (68:32, v/v) researchgate.net |

| Flow Rate | 0.5 mL/min researchgate.net |

| Detection | Mass Spectrometry (MS) or UV (e.g., 268 nm) researchgate.netnih.gov |

| These conditions were established for the analysis of 5-aminoimidazole-4-carboxamide (AICA), a structurally analogous compound. researchgate.netnih.gov |

This method allows for the precise quantification of the compound and its impurities, making it a powerful tool for final purity assessment and quality control. The scalability of HPLC also permits its use in preparative separation to isolate pure compounds from complex mixtures. sielc.com

Structure Reactivity Relationships and Design Principles

Influence of Substituents on Reaction Pathways and Outcomes

5-Amino-4-(cyanoformimidoyl)imidazole is a versatile precursor for the synthesis of various heterocyclic systems, most notably purines. researchgate.netrsc.org The reaction proceeds through the cyclization of the imidazole (B134444) derivative with various electrophiles. The substituents on the imidazole ring, especially at the N-1 position, can significantly alter the course of these reactions.

The electronic properties of the substituent at the N-1 position of the imidazole ring play a critical role in modulating the nucleophilicity of the ring nitrogens and the exocyclic amino group. This, in turn, affects the rate and mechanism of cyclization reactions. While direct comparative studies on the electronic effects of various N-1 substituents on this compound are not extensively detailed in the available literature, the principles of physical organic chemistry allow for well-founded postulations.

An electron-donating group (EDG) at the N-1 position, such as an alkyl or a methoxy-substituted aryl group, would be expected to increase the electron density of the imidazole ring. This enhanced electron density would increase the nucleophilicity of the N-3 nitrogen and the exocyclic 5-amino group. Consequently, the reaction with electrophiles, such as aldehydes and ketones, to form the corresponding 6-carbamoyl-1,2-dihydropurines would be facilitated. rsc.org

Conversely, an electron-withdrawing group (EWG) at the N-1 position, such as a nitro-substituted aryl or a bromo-substituted aryl group, would decrease the electron density of the imidazole ring. researchgate.net This would render the ring nitrogens and the exocyclic amino group less nucleophilic, potentially slowing down the rate of cyclization. Furthermore, a significant decrease in nucleophilicity might allow competing reaction pathways to become more favorable. For instance, in the synthesis of 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles, the choice of the base is crucial; a strong base like potassium hydroxide (B78521) can lead to the formation of the corresponding 5-amino-4-cyano-1-arylimidazoles, suggesting that the cyanoformimidoyl group is susceptible to hydrolysis under certain conditions. researchgate.net The electronic nature of the N-1 aryl group could influence the stability of this group and its susceptibility to such side reactions.

Computational studies on related diaminomaleonitrile-based systems have shown that substituents can have a profound effect on reaction pathways. For example, a 2-hydroxyaryl group at a position analogous to N-1 in an imidazole synthesis was found to drive the regioselectivity of the reaction towards imidazole formation over other potential products like 1,2-dihydropyrazines. nih.gov This was attributed to the ability of the hydroxyl group to participate in an intramolecular proton abstraction, thereby lowering the activation energy for the imidazole-forming pathway. nih.gov This highlights how strategically placed functional groups in an N-1 substituent can act as internal catalysts and direct the outcome of a reaction.

The following table summarizes the expected electronic influence of various N-1 substituents on the reactivity of this compound in purine (B94841) synthesis.

| N-1 Substituent | Electronic Effect | Expected Impact on Purine Synthesis |

| Alkyl (e.g., -CH₃, -CH₂CH₃) | Electron-donating (inductive) | Increased reaction rate |

| Hydroxyalkyl (e.g., -CH₂CH₂OH) | Electron-donating (inductive), potential for intramolecular catalysis | Increased reaction rate, potential for altered regioselectivity |

| Phenyl | Weakly electron-withdrawing (inductive), electron-donating/withdrawing (resonance) | Moderate reaction rate |

| Methoxy-substituted phenyl | Electron-donating (resonance) | Increased reaction rate |

| Nitro-substituted phenyl | Electron-withdrawing (resonance and inductive) | Decreased reaction rate |

Steric hindrance arising from bulky substituents at the N-1 position can significantly impact the accessibility of the reactive centers of this compound to incoming reagents. This can lead to lower reaction rates or favor the formation of alternative products.

In the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with ketones to form 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines, the steric bulk of both the ketone substituents and any potential N-1 substituent on the imidazole would influence the ease of the initial nucleophilic attack and subsequent cyclization. While the parent compound (N-1 unsubstituted) reacts with a variety of ketones, including those with relatively bulky groups like dibenzyl ketone, the introduction of a bulky N-1 substituent could hinder this reaction. researchgate.netresearchgate.net